molecular formula C12H15NO3 B1604756 Ethyl N-formyl-N-benzylglycinate CAS No. 76075-07-5

Ethyl N-formyl-N-benzylglycinate

Cat. No.: B1604756
CAS No.: 76075-07-5
M. Wt: 221.25 g/mol
InChI Key: IEWAWTZSMBMRPL-UHFFFAOYSA-N
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Description

Ethyl N-formyl-N-benzylglycinate is a synthetic glycine derivative characterized by dual substitution on the nitrogen atom: a formyl group (-CHO) and a benzyl group (C₆H₅CH₂-), with the carboxylic acid moiety esterified to ethyl (-COOCH₂CH₃). This compound serves as a versatile intermediate in organic synthesis, particularly in peptide chemistry and prodrug design, where its substituents modulate reactivity, stability, and bioavailability .

Properties

CAS No.

76075-07-5

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

ethyl 2-[benzyl(formyl)amino]acetate

InChI

InChI=1S/C12H15NO3/c1-2-16-12(15)9-13(10-14)8-11-6-4-3-5-7-11/h3-7,10H,2,8-9H2,1H3

InChI Key

IEWAWTZSMBMRPL-UHFFFAOYSA-N

SMILES

CCOC(=O)CN(CC1=CC=CC=C1)C=O

Canonical SMILES

CCOC(=O)CN(CC1=CC=CC=C1)C=O

Other CAS No.

76075-07-5

sequence

G

Origin of Product

United States

Comparison with Similar Compounds

Ethyl N-formylglycinate (CAS 3154-51-6)

Structural Differences : Lacks the benzyl group, leaving only the formyl and ethyl ester substituents.
Properties :

  • Molecular Formula: C₅H₉NO₃ vs. C₁₂H₁₅NO₃ for Ethyl N-formyl-N-benzylglycinate.
  • Solubility : Higher polarity due to the absence of the hydrophobic benzyl group, enhancing water solubility.
  • Applications : Used as a simpler precursor in peptide synthesis, where steric hindrance from bulky groups is undesirable .

Ethyl N-benzylglycinate

Structural Differences : Replaces the formyl group with a hydrogen atom.
Properties :

  • Reactivity : The free amine (-NH-) is more nucleophilic, making it prone to unwanted side reactions without protection.
  • Stability : Less stable under acidic conditions compared to the formyl-protected derivative.

Ethyl Benzoylacetate (C₁₁H₁₂O₃)

Structural Differences : Features a benzoyl (-COC₆H₅) and acetyl group instead of substituted glycine.
Properties :

  • Molecular Weight : 192.21 g/mol vs. 221.25 g/mol for this compound.
  • Functionality: The ketone group in benzoylacetate enables distinct reactivity (e.g., Knoevenagel condensations), unlike the amide linkage in the target compound .

Physicochemical and Functional Comparisons

Table 1: Key Properties of this compound and Analogs

Compound Molecular Formula Molecular Weight (g/mol) Solubility Key Functional Groups
This compound C₁₂H₁₅NO₃ 221.25 Moderate in DCM/THF Ester, Formamide, Benzyl
Ethyl N-formylglycinate C₅H₉NO₃ 131.13 High in polar solvents Ester, Formamide
Ethyl Benzoylacetate C₁₁H₁₂O₃ 192.21 Low in water Ester, Ketone, Benzoyl

Preparation Methods

Alkylation of Glycine Ethyl Ester with Benzyl Chloride

  • Reaction : Benzyl chloride reacts with glycine ethyl ester in the presence of a catalyst and organic solvent.
  • Catalyst : A mixture of pyridine and xylidene(s) is used, with the weight ratio of pyridine to xylidene(s) ranging from 1:1 to 5:1.
  • Solvent : Aromatic solvents such as toluene or xylene isomers (o-, p-, m-xylene) are employed.
  • Reaction Conditions : Temperature is maintained between 110–140 °C for 6–12 hours.
  • Additives : Anhydrous sodium sulfate is added (30–150% by weight relative to benzyl chloride) to facilitate the reaction.
  • Molar Ratios :
    • Benzyl chloride to glycine ethyl ester: 1:1.5 to 1:3
    • Catalyst loading: 5–10% by weight relative to benzyl chloride
    • Solvent load: 4–10 times the weight of glycine ethyl ester
  • Post-reaction Processing :
    • The reaction mixture is filtered to remove solids.
    • The filtrate undergoes distillation at 105–115 °C to remove unreacted substrates.
    • Rectification is performed at 142–143 °C under reduced pressure (10 mmHg) to purify the product.
  • Yield and Purity : Product purity exceeds 97%, with high yield and low production cost due to simplified reaction steps.

Alkylation Using Benzylamine and Ethyl Bromoacetate

  • Reaction : Benzylamine is reacted with ethyl bromoacetate in the presence of a phase transfer catalyst and base.
  • Catalysts and Bases :
    • N-benzyl-N,N,N-triethylammonium chloride as phase transfer catalyst.
    • N-ethyl-N,N-diisopropylamine as base.
  • Solvent : Dichloromethane.
  • Reaction Conditions : Room temperature (~20 °C) for 4 hours.
  • Procedure :
    • Benzylamine and catalysts are mixed in dichloromethane.
    • Ethyl 2-bromoacetate is added dropwise.
    • After completion, the mixture is cooled and concentrated under reduced pressure.
  • Yield : Approximately 97.7% with 98.4% purity by HPLC analysis.
  • Advantages : Mild reaction conditions and high yield make this method attractive for laboratory synthesis.

Alternative Alkylation Using Ethyl Chloroacetate and Benzylamine

  • Reaction : Ethyl chloroacetate reacts with benzylamine under reflux in methanol and benzene with catalytic acid.
  • Conditions :
    • Reflux for 9 hours using a Dean-Stark apparatus to remove water.
    • Neutralization and extraction steps follow.
  • Yield : Moderate to good yields (~72% reported for N-benzylglycine ethyl ester).
  • Notes : This classical method is well-documented but involves longer reaction times and more complex work-up.

Formylation of N-Benzylglycine Ethyl Ester to this compound

While direct literature on the formylation of N-benzylglycine ethyl ester to this compound is scarce, formylation typically involves:

  • Reagents : Formylating agents such as formic acid derivatives (e.g., ethyl formate), formic anhydride, or formyl chloride.
  • Conditions : Mild temperatures, often in the presence of a base or acid catalyst.
  • Mechanism : The secondary amine nitrogen of N-benzylglycine ethyl ester is formylated to yield the formamide derivative.
  • Purification : Standard extraction and chromatographic techniques are used to isolate the pure formylated product.

Comparative Data Table of Preparation Methods for N-Benzylglycine Ethyl Ester

Method Key Reagents Catalyst/Base Solvent Temperature (°C) Time Yield (%) Notes
Benzyl chloride + Glycine ethyl ester Benzyl chloride, glycine ethyl ester Pyridine + xylidene(s) mixture Toluene or xylene 110–140 6–12 hours >97 High purity, industrially scalable
Benzylamine + Ethyl bromoacetate Benzylamine, ethyl bromoacetate N-benzyl-N,N,N-triethylammonium chloride, N-ethyl-N,N-diisopropylamine Dichloromethane ~20 4 hours 97.7 Mild conditions, lab-scale
Benzylamine + Ethyl chloroacetate Benzylamine, ethyl chloroacetate Acid catalyst (HCl) Methanol + Benzene Reflux (~65) 9 hours 72 Classical method, longer reaction

Research Findings and Notes

  • The method involving benzyl chloride and glycine ethyl ester under pyridine/xylidene catalysis is noted for its simplicity, fewer reaction steps, and cost efficiency, making it suitable for industrial applications.
  • The phase transfer catalysis method with benzylamine and ethyl bromoacetate offers excellent yield and purity under mild conditions, ideal for laboratory synthesis.
  • Classical methods using ethyl chloroacetate and benzylamine provide moderate yields but require longer reaction times and more complex purification.
  • The formylation step, while less documented specifically for this compound, is generally straightforward and can be adapted from standard formylation protocols for secondary amines.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing Ethyl N-formyl-N-benzylglycinate, and how do deviations affect yield?

  • Methodological Answer : The synthesis typically involves condensation reactions, such as the dehydrochlorination of ethyl chloroacetate with ammonium formate in the presence of benzylamine derivatives. Key parameters include:

  • Temperature : 60–80°C (exothermic reactions require precise control to avoid side products).
  • Solvent : Anhydrous ethanol or tetrahydrofuran (THF) to minimize hydrolysis.
  • Catalyst : Triethylamine (TEA) or pyridine for neutralization of HCl byproducts.
  • Time : 6–12 hours under reflux.
    Deviations (e.g., excess moisture or temperature spikes) lead to reduced yields due to competing hydrolysis or polymerization .

Q. How can researchers confirm the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of:

  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>98% by area normalization).
  • Spectroscopy :
  • NMR : 1H^1H NMR should show characteristic peaks: δ 1.2–1.4 ppm (ethyl ester CH3_3), δ 4.1–4.3 ppm (ester CH2_2), and δ 8.1–8.3 ppm (formyl proton).
  • IR : Stretching vibrations at 1720 cm1 ^{-1 } (ester C=O) and 1660 cm1 ^{-1 } (amide C=O).
  • Mass Spectrometry : ESI-MS in positive mode for molecular ion [M+H]+^+ at m/z 250.1 (calculated for C12_{12}H15_{15}NO3_3) .

Q. What safety precautions are essential when handling this compound in the laboratory?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of vapors (irritation risk).
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
  • Storage : In airtight containers under nitrogen at 2–8°C to prevent degradation.
    Refer to GHS-compliant SDS guidelines for emergency protocols .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in novel catalytic systems?

  • Methodological Answer :

  • Quantum Calculations : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level to model electron density maps and frontier molecular orbitals (FMOs).
  • Transition State Analysis : Identify energy barriers for formyl group transfer or ester hydrolysis.
  • Solvent Effects : Use implicit solvation models (e.g., PCM) to simulate reaction environments.
    Experimental validation via kinetic studies (e.g., Arrhenius plots) is critical to reconcile computational predictions with observed rates .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

  • Methodological Answer :

  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or batch effects.
  • Standardization : Adopt NIH preclinical guidelines for assay conditions (e.g., cell line authentication, controlled humidity).
  • Mechanistic Studies : Use isotopic labeling (13C^{13}C-formyl) to track metabolic pathways and confirm target engagement.
    Contradictions often arise from variability in impurity profiles or assay sensitivity thresholds .

Q. How does steric hindrance from the benzyl group influence the compound’s stability under acidic conditions?

  • Methodological Answer :

  • Kinetic Profiling : Monitor degradation via HPLC at pH 1–3 (simulated gastric fluid).
  • Structural Analysis : X-ray crystallography or NOESY NMR to assess conformational rigidity.
  • Comparative Studies : Synthesize analogs (e.g., N-methyl instead of N-benzyl) to isolate steric effects.
    Data show the benzyl group reduces hydrolysis rates by 40% compared to smaller substituents, likely due to restricted solvent access to the formyl moiety .

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